An In-depth Technical Guide to Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8)
An In-depth Technical Guide to Ethyl 2-chloro-6-fluorobenzoate (CAS: 773134-56-8)
Abstract
Ethyl 2-chloro-6-fluorobenzoate is a halogenated aromatic ester that serves as a versatile and valuable building block in modern organic synthesis and medicinal chemistry. The strategic placement of both a chloro and a fluoro substituent ortho to the ethyl ester functionality imparts unique electronic and steric properties, making it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of Ethyl 2-chloro-6-fluorobenzoate, including its chemical properties, a detailed synthesis protocol via Fischer esterification, predicted spectroscopic data for characterization, insights into its reactivity, and its applications in the development of therapeutic agents, particularly kinase inhibitors. Safety and handling protocols are also discussed to ensure its proper use in a research and development setting.
Introduction: The Strategic Importance of Halogenated Benzoates in Synthesis
The incorporation of fluorine and chlorine into organic molecules is a well-established strategy in drug discovery to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability. Chlorine, also an electronegative atom, can serve as a reactive handle for further synthetic transformations and can influence the overall electronic nature of the aromatic ring.
Ethyl 2-chloro-6-fluorobenzoate, with its distinct substitution pattern, presents a unique combination of these effects. The two ortho-halogen substituents create a sterically hindered environment around the ester group and significantly influence the electron density of the benzene ring. This makes the compound a key intermediate for creating highly substituted aromatic systems that are often found in advanced pharmaceutical candidates.
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is fundamental for its use in synthesis and for quality control.
Physical and Chemical Properties
The following table summarizes the key physicochemical properties of Ethyl 2-chloro-6-fluorobenzoate.
| Property | Value | Source |
| CAS Number | 773134-56-8 | |
| Molecular Formula | C₉H₈ClFO₂ | |
| Molecular Weight | 202.61 g/mol | |
| Boiling Point | 252.1 ± 25.0 °C (Predicted) | |
| Density | 1.266 ± 0.06 g/cm³ (Predicted) | |
| Appearance | Expected to be a colorless to light yellow liquid or solid |
Predicted Spectroscopic Data for Characterization
2.2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the three aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 1.4 | Triplet (t) | 3H | -CH₃ | The methyl protons are split by the adjacent methylene protons. |
| ~ 4.4 | Quartet (q) | 2H | -OCH₂- | The methylene protons are split by the adjacent methyl protons. |
| ~ 7.1-7.5 | Multiplet (m) | 3H | Ar-H | The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. |
2.2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 14 | -CH₃ | Typical chemical shift for an ethyl group methyl carbon. |
| ~ 62 | -OCH₂- | The methylene carbon is deshielded by the adjacent oxygen atom. |
| ~ 115-135 | Ar-C | Aromatic carbons will appear in this range, with their specific shifts influenced by the halogen substituents. The carbon bearing the fluorine will show a large C-F coupling constant. |
| ~ 165 | C=O | The carbonyl carbon of the ester is expected in this downfield region. |
2.2.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3000-3100 | Medium | Aromatic C-H stretch |
| ~ 2850-2980 | Medium | Aliphatic C-H stretch |
| ~ 1730-1750 | Strong | C=O (ester) stretch |
| ~ 1250-1300 | Strong | C-O (ester) stretch |
| ~ 1000-1100 | Strong | C-F stretch |
| ~ 750-850 | Strong | C-Cl stretch |
2.2.4. Mass Spectrometry (MS) (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 202/204 | Molecular ion peak (M⁺) with a characteristic ~3:1 ratio due to the presence of the ³⁵Cl and ³⁷Cl isotopes. |
| 157/159 | Loss of the ethoxy group (-OCH₂CH₃). |
| 129/131 | Loss of the entire ester group (-COOCH₂CH₃). |
Synthesis of Ethyl 2-chloro-6-fluorobenzoate
The most common and efficient method for the synthesis of Ethyl 2-chloro-6-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 2-chloro-6-fluorobenzoic acid, with ethanol in the presence of an acid catalyst.
Reaction Scheme
Caption: Fischer esterification of 2-chloro-6-fluorobenzoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
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2-chloro-6-fluorobenzoic acid
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Anhydrous ethanol
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Concentrated sulfuric acid
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Diethyl ether or dichloromethane
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Standard laboratory glassware
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Rotary evaporator
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-chloro-6-fluorobenzoic acid (1 equivalent) in an excess of anhydrous ethanol (e.g., 5-10 equivalents).
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Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
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Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.
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Quenching: Pour the reaction mixture into a separatory funnel containing cold water.
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Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer).
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Washing: Combine the organic layers and wash sequentially with:
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Saturated sodium bicarbonate solution (to neutralize any remaining acid). Caution: Vent the separatory funnel frequently to release CO₂ pressure.
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Water
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Brine
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 2-chloro-6-fluorobenzoate.
Reactivity and Mechanistic Insights
The reactivity of Ethyl 2-chloro-6-fluorobenzoate is governed by the interplay of the electronic effects of the two ortho-halogen substituents and the ester group.
Electronic Effects of Substituents
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Fluorine: Exhibits a strong -I (inductive) effect and a weak +M (mesomeric) effect.
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Chlorine: Also has a -I effect and a weak +M effect.
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Ester Group: The carbonyl group is electron-withdrawing (-I and -M effects), deactivating the ring towards electrophilic aromatic substitution.
The combined electron-withdrawing nature of the substituents deactivates the aromatic ring, making electrophilic aromatic substitution challenging. However, the ortho, para-directing influence of the halogens would direct incoming electrophiles to the 4- and 6-positions (relative to the ester).
Nucleophilic Aromatic Substitution (SNAr)
The presence of strong electron-withdrawing groups (the halogens and the ester) makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. The fluorine atom is generally a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond.
Caption: Generalized mechanism for SNAr on Ethyl 2-chloro-6-fluorobenzoate.
Applications in Research and Drug Development
Ethyl 2-chloro-6-fluorobenzoate is a valuable building block for the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its utility stems from its potential to introduce a highly substituted aromatic core into a target molecule.
Intermediate in the Synthesis of Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core that binds within the ATP-binding pocket of the enzyme. The unique substitution pattern of Ethyl 2-chloro-6-fluorobenzoate makes it an ideal precursor for the synthesis of such scaffolds. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in kinase inhibitors.
Precursor for Substituted Benzophenones
Substituted benzophenones are another class of compounds with diverse biological activities. Ethyl 2-chloro-6-fluorobenzoate can be used in Friedel-Crafts acylation reactions to generate highly substituted benzophenones, which can then be further elaborated into more complex drug candidates.
Safety and Handling
As a responsible Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemicals.
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General Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Hazards: While specific toxicity data for this compound is limited, it should be handled with care. Compounds of this class can be irritants to the skin, eyes, and respiratory tract.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Ethyl 2-chloro-6-fluorobenzoate is a strategically important synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique electronic and steric properties, conferred by the ortho-chloro and -fluoro substituents, make it a valuable tool for accessing complex and highly substituted aromatic compounds. The detailed synthesis protocol and predicted spectroscopic data provided in this guide will aid researchers in its preparation, characterization, and effective utilization in their research endeavors. As the demand for novel and sophisticated therapeutic agents continues to grow, the importance of versatile building blocks like Ethyl 2-chloro-6-fluorobenzoate is set to increase.
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